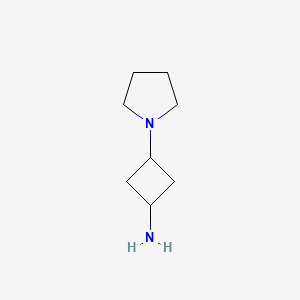

3-(Pyrrolidin-1-yl)cyclobutan-1-amine

描述

属性

IUPAC Name |

3-pyrrolidin-1-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-5-8(6-7)10-3-1-2-4-10/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCMTTFEMUUERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods

Ring Contraction of Pyrrolidines via Iodonitrene Chemistry

The most prominent and well-documented preparation method involves the stereoselective ring contraction of pyrrolidine derivatives to form substituted cyclobutanes, including 3-(Pyrrolidin-1-yl)cyclobutan-1-amine. This method was developed and reported in the Journal of the American Chemical Society (2021) and involves the following key steps:

- Starting Materials: Pyrrolidine derivatives

- Reagents: Hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate as an ammonia surrogate

- Solvent: 2,2,2-Trifluoroethanol (TFE) was found optimal due to its ability to form hydrogen-bonded adducts with iodine(III) reagents, enhancing reactivity

- Conditions: Typically room temperature or mild heating under controlled conditions

Mechanistic Insights

- The reaction proceeds via in situ generation of an iodonitrene species that electrophilically aminates the pyrrolidine nitrogen, forming a 1,1-diazene intermediate.

- Nitrogen extrusion from this intermediate generates a 1,4-biradical species, which undergoes rapid intramolecular cyclization to form the cyclobutane ring.

- The process is highly stereoselective and preserves stereochemical information from the starting pyrrolidine.

- Radical trapping experiments confirm the involvement of radical intermediates.

Yields and Stereoselectivity

- Yields for cyclobutane formation range from moderate to good (24–69%) depending on substrate and reaction conditions.

- Diastereomeric ratios (dr) and enantiomeric excess (ee) values are often excellent (>20:1 dr, >97% ee), indicating high stereocontrol.

Representative Data Table of Reaction Conditions and Outcomes

| Entry | Pyrrolidine Substrate | Iodine(III) Reagent | Ammonia Source | Solvent | Yield (%) | dr | ee (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Simple pyrrolidine | HTIB (2.5 equiv) | Ammonium carbamate (8 equiv) | TFE | 69 | >20:1 | 97 | Optimal conditions |

| 2 | Optically pure spirooxindole pyrrolidine | HTIB | Ammonium carbamate | TFE | 46 | >20:1 | 97 | Good stereocontrol |

| 3 | cis-substituted pyrrolidine-2,5-dicarboxylate | HTIB | Ammonium carbamate | TFE | 39 | - | - | Stereoinformation retained |

| 4 | Other substituted pyrrolidines | HTIB | Ammonium carbamate | TFE | 24–32 | >20:1 | >97 | Lower yield but excellent stereoselectivity |

This method is notable for its functional group tolerance and applicability to complex pyrrolidine substrates, enabling synthesis of cyclobutanes with multiple stereocenters.

Alternative Synthetic Approaches and Related Methods

While the ring contraction method is the most direct and stereoselective, other synthetic routes to related cyclobutane amines involve:

Cycloaddition Reactions:

[3 + 2] Cycloaddition of olefins with imines catalyzed by silver/phosphine complexes to form pyrrolidine intermediates, which can then be transformed into cyclobutanes via ring contraction or other rearrangements.Functional Group Transformations:

Subsequent functional group manipulations such as hydrolysis, acylation, and dealkoxycarboxylation can be applied to cyclobutane intermediates to yield derivatives structurally related to this compound or its analogues.Catalyst and Reagent Variations:

Use of other hypervalent iodine reagents or nitrogen sources can influence yield and selectivity, but hydroxy(tosyloxy)iodobenzene remains preferred due to its leaving group properties facilitating iodonitrene formation.

Summary Table of Preparation Method Characteristics

| Aspect | Description |

|---|---|

| Core Strategy | Ring contraction of pyrrolidines via iodonitrene-mediated nitrogen transfer |

| Key Reagents | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate |

| Solvent | 2,2,2-Trifluoroethanol (TFE) |

| Reaction Type | Electrophilic amination, nitrogen extrusion, radical ring closure |

| Yield Range | 24–69% |

| Stereoselectivity | High (dr >20:1, ee >97%) |

| Mechanism | Formation of 1,1-diazene intermediate → 1,4-biradical → cyclobutane |

| Functional Group Tolerance | Good, applicable to various substituted pyrrolidines |

| Applications | Synthesis of biologically relevant cyclobutanes, including formal synthesis of natural products |

Research Findings and Practical Notes

- The ring contraction method represents a significant advancement in the stereoselective synthesis of cyclobutanes, preserving chiral information from pyrrolidine precursors.

- The choice of solvent and iodine(III) reagent is critical for optimizing yield and selectivity, with TFE and HTIB being optimal.

- Radical intermediates play a key role, as evidenced by radical trapping experiments and formation of β-fragmentation side products.

- This method enables access to cyclobutanes that are challenging to synthesize by other means, including those with multiple stereocenters and functional groups.

- The methodology has been successfully applied in the formal synthesis of complex natural products such as piperarborenine B, highlighting its synthetic utility.

化学反应分析

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclobutane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.

科学研究应用

3-(Pyrrolidin-1-yl)cyclobutan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: This compound is investigated for its potential therapeutic uses, particularly in drug discovery and development.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

相似化合物的比较

3-(Piperidin-1-yl)cyclobutan-1-amine

1-Cyclopropylpyrrolidin-3-amine

3-(Pyrrolidin-1-ylmethyl)cyclobutanamine

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

3-Methylcyclobutan-1-amine

- Structure : Simple cyclobutane with a methyl group.

- Molecular Formula : C₅H₁₁N; MW : 85.15 g/mol ().

- Key Differences :

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 3-(Pyrrolidin-1-yl)cyclobutan-1-amine | C₈H₁₄N₂ | 138.21 | Pyrrolidine | Moderate lipophilicity, rigid backbone |

| 3-(Piperidin-1-yl)cyclobutan-1-amine | C₉H₁₆N₂ | 156.24 | Piperidine | Higher stability, lower steric strain |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Cyclopropyl | High ring strain, acute toxicity |

| 3-(Pyrrolidin-1-ylmethyl)cyclobutanamine | C₉H₁₈N₂ | 154.26 | Pyrrolidinylmethyl | Enhanced lipophilicity |

| Triazolopyridine derivative | C₁₀H₁₆N₄ | 192.26 | Triazolopyridine | Aromatic, kinase inhibitor potential |

Research Implications

- Drug Design : The target compound’s rigid structure is advantageous for conformational restriction in lead optimization.

- Limitations : Lack of direct pharmacological data (e.g., IC₅₀, solubility) hampers mechanistic insights.

生物活性

3-(Pyrrolidin-1-yl)cyclobutan-1-amine, a cyclic amine compound characterized by its unique structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : Approximately 142.21 g/mol

- Structure : The compound features a cyclobutane ring substituted with a pyrrolidine moiety, contributing to its distinct steric and electronic properties.

Pharmacological Potential

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant biological activity in various pharmacological contexts. These include:

- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, suggesting that this compound may also possess similar properties.

- Antidepressant Activity : Some structural analogs are being investigated for their antidepressant effects, indicating a potential therapeutic application for mood disorders.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, including hydrolases and oxidoreductases. These interactions can lead to metabolic transformations that influence cellular processes.

- Cell Signaling Modulation : It has been observed that this compound can modulate key signaling pathways by interacting with kinases and phosphatases, affecting downstream signaling cascades.

- Gene Expression Regulation : By binding to transcription factors, this compound can alter gene expression related to metabolic pathways and cellular function.

Study on Neuroprotective Effects

A study investigating the neuroprotective effects of pyrrolidine derivatives found that certain compounds could significantly reduce neuronal apoptosis in vitro. The study suggested that these compounds might enhance cell viability under stress conditions, indicating a protective role against neurodegenerative diseases.

Antidepressant Activity Investigation

In a preclinical trial assessing the antidepressant potential of related compounds, researchers noted a marked improvement in depressive-like behaviors in animal models treated with pyrrolidine derivatives. This study supports the hypothesis that this compound could be explored further for mood disorder treatments.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-(Pyrrolidin-1-yl)cyclobutan-1-amine | Cyclobutane derivative | Potential neuroprotective effects |

| 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine | Ethyl-substituted cyclobutane | Investigated for antidepressant activity |

| 3-(Aminopropyl)pyrrolidine | Linear amine | Used as an intermediate in organic synthesis |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyrrolidin-1-yl)cyclobutan-1-amine, and how can yield and purity be improved?

- The compound can be synthesized via reductive amination or alkylation of cyclobutan-1-amine derivatives with pyrrolidine precursors. Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., palladium) may enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents like DMF or THF improve intermediate stability .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation .

- Purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclobutane and pyrrolidine ring integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHN) .

- Infrared (IR) Spectroscopy : Identifies amine (-NH) and C-N stretching vibrations .

- InChI Key/SMILES : Use standardized identifiers (e.g., InChIKey=IBJABZBSRHEDFM-UHFFFAOYSA-N) for database cross-referencing .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC) .

- Purity verification : HPLC or LC-MS analysis eliminates batch variability due to impurities .

- Structural analogs : Compare activity profiles of derivatives like 3-(difluoromethyl)cyclobutan-1-amine to isolate functional group effects .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Hepatotoxicity : Use primary hepatocytes or HepG2 cells to assess metabolic stability .

- Cytotoxicity : MTT assays in NIH/3T3 fibroblasts determine IC values .

- Genotoxicity : Ames test or comet assay for DNA interaction potential .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

- Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., -CF) enhances binding to hydrophobic enzyme pockets .

- Cyclobutane ring expansion : Replacing cyclobutane with cyclohexane reduces steric strain but may lower target affinity .

- Quantitative Structure-Activity Relationship (QSAR) : Computational models predict bioactivity changes from substituent modifications .

Q. What strategies identify biological targets for this compound?

- Kinase profiling : Screen against kinase panels (e.g., TRK, EGFR) using competitive binding assays .

- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate protein interactomes .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like GPCRs .

Q. Which in vivo models are appropriate for evaluating therapeutic potential?

- Cancer models : Xenograft mice with HT-29 (colon cancer) or A549 (lung cancer) assess tumor growth inhibition .

- Pharmacokinetics (PK) : Measure plasma half-life and bioavailability in Sprague-Dawley rats .

- Blood-brain barrier (BBB) penetration : Utilize MDCK-MDR1 monolayers or in situ brain perfusion .

Q. How can molecular dynamics (MD) simulations elucidate interaction mechanisms?

- Force fields : AMBER or CHARMM simulate ligand-receptor complexes over 100+ ns trajectories .

- Binding free energy : MM-PBSA/GBSA calculations quantify contributions from van der Waals and electrostatic interactions .

- Allosteric modulation : Identify secondary binding pockets via conformational sampling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。